Cas no 2227819-21-6 ((2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine)

(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine is a chiral amine derivative featuring a benzimidazole core, a structural motif known for its versatility in medicinal chemistry and catalysis. The (2R)-configuration ensures stereochemical precision, which is critical for applications requiring enantioselectivity, such as asymmetric synthesis or bioactive compound development. The benzimidazole moiety enhances stability and binding affinity, making this compound valuable in pharmaceutical research, particularly for targeting enzyme inhibition or receptor modulation. Its well-defined stereochemistry and functional group compatibility allow for further derivatization, enabling tailored modifications for specific research or industrial applications. This compound is suited for high-purity synthetic workflows where chiral integrity and molecular diversity are essential.
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine structure
2227819-21-6 structure
商品名:(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
CAS番号:2227819-21-6
MF:C11H15N3
メガワット:189.256901979446
CID:5959993
PubChem ID:165691432

(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
    • EN300-1733115
    • 2227819-21-6
    • インチ: 1S/C11H15N3/c1-8(12)6-7-11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3,(H,13,14)/t8-/m1/s1
    • InChIKey: JYNXDOGQTHBFPV-MRVPVSSYSA-N
    • ほほえんだ: N1C2C=CC=CC=2N=C1CC[C@@H](C)N

計算された属性

  • せいみつぶんしりょう: 189.126597491g/mol
  • どういたいしつりょう: 189.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 54.7Ų

(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1733115-0.1g
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
2227819-21-6
0.1g
$1195.0 2023-09-20
Enamine
EN300-1733115-2.5g
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
2227819-21-6
2.5g
$2660.0 2023-09-20
Enamine
EN300-1733115-5.0g
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
2227819-21-6
5g
$3935.0 2023-06-04
Enamine
EN300-1733115-10.0g
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
2227819-21-6
10g
$5837.0 2023-06-04
Enamine
EN300-1733115-0.05g
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
2227819-21-6
0.05g
$1140.0 2023-09-20
Enamine
EN300-1733115-1.0g
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
2227819-21-6
1g
$1357.0 2023-06-04
Enamine
EN300-1733115-10g
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
2227819-21-6
10g
$5837.0 2023-09-20
Enamine
EN300-1733115-1g
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
2227819-21-6
1g
$1357.0 2023-09-20
Enamine
EN300-1733115-5g
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
2227819-21-6
5g
$3935.0 2023-09-20
Enamine
EN300-1733115-0.25g
(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine
2227819-21-6
0.25g
$1249.0 2023-09-20

(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine 関連文献

(2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amineに関する追加情報

(2R)-4-(1H-1,3-Benzodiazol-2-yl)butan-2-Amine: A Comprehensive Overview

The compound (2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine, with CAS No. 2227819-21-6, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodiazoles, which are known for their versatile applications in drug discovery and materials science. The molecule's chiral center at the second carbon atom (denoted by the (R) configuration) adds another layer of complexity and functionality, making it a subject of interest for stereochemical studies and enantioselective synthesis.

Benzodiazoles are heterocyclic aromatic compounds consisting of a benzene ring fused to a diazole ring. In the case of (2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine, the diazole ring is substituted at the 1-position with a hydrogen atom and at the 3-position with a butanamine group. This substitution pattern not only influences the compound's electronic properties but also plays a crucial role in its potential biological activity. Recent studies have highlighted the importance of such structural features in modulating bioavailability and pharmacokinetics.

The synthesis of (2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Key steps often include nucleophilic aromatic substitution, reduction reactions, and stereocontrol strategies to achieve the desired (R)-configuration at the chiral center. Researchers have explored various catalysts and reaction conditions to optimize yield and enantiomeric excess, reflecting the compound's importance in asymmetric synthesis.

In terms of applications, this compound has shown promise in several areas. Its benzodiazole moiety is known for its ability to act as a π-electron-deficient aromatic system, making it an attractive component in supramolecular chemistry and materials science. Additionally, its amine functionality introduces nucleophilic character, which can be exploited in various chemical transformations or as a binding site for other molecules.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of (2R)-4-(1H-1,3-benzodiazol-2-yl)butan-amine. Density functional theory (DFT) calculations have revealed that the compound exhibits unique electronic properties due to conjugation between the benzene ring and the diazole group. These properties make it a potential candidate for use in organic electronics or as a ligand in transition metal complexes.

Furthermore, preliminary biological assays have suggested that this compound may possess anti-inflammatory or antioxidant properties. Its ability to interact with specific biological targets is currently under investigation, with researchers exploring its potential as a lead compound for drug development.

In conclusion, (2R)-4-(1H

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